Physostigmine salicylate

Description

Physostigmine salicylate is an azaheterocycle salicylate salt and a member of salicylates. It contains a physostigmine.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

Propriétés

IUPAC Name |

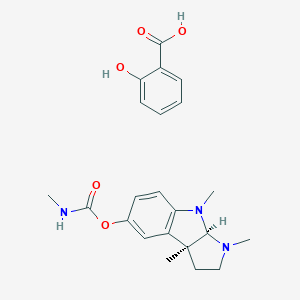

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 |

Source

|

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-64-7 |

Source

|

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Ordeal Poison to Pharmacological Pioneer: A Technical Guide to the History and Discovery of Physostigmine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of physostigmine from a feared ordeal poison in West Africa to a cornerstone of modern pharmacology is a compelling narrative of ethnobotany, scientific curiosity, and meticulous experimentation. This in-depth technical guide provides a comprehensive overview of the history and discovery of physostigmine from the Calabar bean (Physostigma venenosum). It details the traditional use of the bean, the key scientific milestones leading to the isolation and characterization of its active principle, and the early experiments that elucidated its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the rich history of natural product drug discovery.

The story begins with the Efik people of Old Calabar (present-day Nigeria), who used the Calabar bean, or "esere," in trial by ordeal ceremonies to determine a person's guilt or innocence in cases of witchcraft and other serious crimes.[1][2] The accused would ingest a concoction made from the beans; survival was seen as a sign of innocence, while death was proof of guilt.[3] This practice, though outlawed, continued for a significant period and was first documented by Western observers in the mid-19th century.[4][5]

Scottish missionaries, perplexed and concerned by these rituals, sent samples of the beans back to Britain for scientific investigation.[1] This act set in motion a series of discoveries that would not only unveil the potent alkaloid physostigmine but also play a pivotal role in the understanding of chemical neurotransmission and the development of pharmacology as a scientific discipline.[1]

The Dawn of Scientific Inquiry: From Christison's Self-Experimentation to Isolation

The initial scientific investigations into the Calabar bean were marked by daring and, at times, dangerous self-experimentation. Sir Robert Christison, a Scottish toxicologist, conducted the first toxicological research on the bean. In a now-famous experiment in 1855, he ingested a portion of a Calabar bean on an empty stomach and meticulously documented the resulting near-fatal poisoning, from which he fortunately recovered by inducing vomiting. Christison's detailed account paved the way for more systematic studies of the bean's properties.

The quest to isolate the active compound of the Calabar bean was a key focus of mid-19th-century chemical research. In 1864, the German chemists Jobst and Hesse successfully isolated the purified alkaloid and named it physostigmine.[6] This achievement was a landmark in alkaloid chemistry and provided a pure substance for further pharmacological investigation.

Elucidating the Mechanism of Action: The Birth of Cholinergic Pharmacology

The availability of pure physostigmine allowed scientists to delve into its physiological effects with greater precision. Early research focused on its remarkable ability to constrict the pupil of the eye, a property that quickly found clinical application in ophthalmology.[7][8] However, the most profound impact of physostigmine was its role in unraveling the complexities of the nervous system.

The pioneering work of scientists such as Luigi Lenti was instrumental in demonstrating that physostigmine's effects were due to its inhibition of an enzyme responsible for breaking down a neurotransmitter. This neurotransmitter was later identified as acetylcholine, and the enzyme as cholinesterase.[1] This discovery was a cornerstone in the development of the theory of chemical neurotransmission, a concept that earned Sir Henry Dale and Otto Loewi the Nobel Prize in Physiology or Medicine in 1936.[1] Physostigmine, therefore, became an invaluable tool for studying the cholinergic nervous system.

Quantitative Data

The following tables summarize key quantitative data related to the Calabar bean and physostigmine, compiled from historical and modern sources.

Table 1: Physostigmine Content in Calabar Bean (Physostigma venenosum)

| Parameter | Value | Reference |

| Total Alkaloid Content | 0.1% - 3.0% by weight | |

| Physostigmine Content | 0.04% - 0.3% of the dried bean |

Table 2: Inhibitory Potency of Physostigmine against Acetylcholinesterase (AChE)

| Enzyme Source | IC50 Value | Reference |

| Human Erythrocyte AChE | ~7.7 nM | [9] |

| Human Brain AChE | ~14-15 nM | [10] |

| Electric Eel AChE | ~0.2 µM | [11] |

Table 3: Early Pharmacokinetic Parameters of Physostigmine

| Species | Route of Administration | Half-life | Key Findings | Reference |

| Human | Intravenous | ~20-30 minutes | Rapidly cleared from plasma. | [12] |

| Rat | Intravenous | ~15-20 minutes | Widely distributed in tissues. | [13] |

| Dog | Intravenous | ~30-40 minutes | Significant first-pass metabolism. | [14] |

Experimental Protocols

Historical Isolation of Physostigmine from Calabar Beans (Conceptual Reconstruction of Jobst and Hesse's Method, 1864)

This protocol is a conceptual reconstruction based on the chemical knowledge and techniques available in the mid-19th century.

1. Extraction:

-

Finely powdered Calabar beans were subjected to exhaustive extraction with a suitable solvent, likely ethanol or a hydroalcoholic mixture, using percolation or maceration. This process would extract the alkaloids along with other plant constituents like fats, pigments, and tannins.

2. Concentration:

-

The resulting alcoholic extract was then concentrated by distillation to remove the bulk of the solvent, yielding a thick, resinous mass.

3. Acid-Base Extraction:

-

The crude extract was treated with an acidic solution (e.g., dilute sulfuric acid). This step protonated the basic physostigmine, forming a water-soluble salt, while non-basic impurities remained in the organic residue.

-

The acidic aqueous solution containing the physostigmine salt was then separated from the insoluble material.

-

The aqueous solution was subsequently made alkaline by the addition of a base, such as sodium carbonate or ammonia. This deprotonated the physostigmine salt, causing the free base to precipitate out of the solution.

4. Purification:

-

The precipitated crude physostigmine was then collected and further purified by repeated crystallization from a suitable solvent, likely ether or ethanol, to yield the pure alkaloid.

Early In Vitro Assay for Cholinesterase Inhibition (Conceptual)

Early methods for determining cholinesterase activity were often based on measuring changes in pH resulting from the enzymatic hydrolysis of acetylcholine to acetic acid and choline.

1. Preparation of Enzyme Source:

-

A tissue homogenate or blood serum sample known to contain cholinesterase was prepared.

2. Reaction Mixture:

-

The enzyme preparation was added to a buffered solution containing a known concentration of acetylcholine as the substrate.

-

A pH indicator, such as phenol red, was included in the reaction mixture.

3. Measurement:

-

The rate of color change of the pH indicator was observed over time. The hydrolysis of acetylcholine to acetic acid would cause a decrease in the pH of the solution, resulting in a predictable color shift of the indicator.

-

To test the inhibitory effect of physostigmine, the experiment was repeated with the addition of varying concentrations of a physostigmine solution to the reaction mixture.

4. Quantification:

-

The degree of inhibition was quantified by comparing the rate of pH change in the presence of physostigmine to the rate in its absence. This could be done through visual comparison against a colorimetric scale or, in later iterations, with the use of a simple photometer.

Visualizations

Caption: A timeline of the key events in the history and discovery of physostigmine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Physostigmine - Wikipedia [en.wikipedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] The Pharmacology of Physostigmine | Semantic Scholar [semanticscholar.org]

- 9. Episodes in the Story of Physostigmine [triggered.edina.clockss.org]

- 10. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Extractions at the Intersection of Chemistry and History | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]

- 12. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to the Mechanism of Action of Physostigmine Salicylate as a Reversible Acetylcholinesterase Inhibitor

Abstract: This document provides a comprehensive technical overview of the mechanism of action of physostigmine salicylate as a reversible inhibitor of acetylcholinesterase (AChE). It details the molecular interactions, kinetic properties, and downstream signaling effects of this inhibition. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology, offering in-depth explanations, quantitative data, and detailed experimental protocols.

Introduction

Physostigmine is a parasympathomimetic alkaloid originally isolated from the Calabar bean (Physostigma venenosum)[1]. As a salt, this compound is a tertiary amine that can cross the blood-brain barrier, enabling its action on both the central and peripheral nervous systems[2]. Its primary pharmacological effect is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[3][4]. By preventing the breakdown of ACh, physostigmine effectively increases the concentration and duration of action of the neurotransmitter at cholinergic synapses[4]. This mechanism underlies its therapeutic use in conditions such as glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning[3][5].

The Cholinergic Synapse and Acetylcholinesterase Function

To understand the action of physostigmine, it is essential to first understand the role of AChE in the cholinergic synapse. Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, activating two main types of receptors: nicotinic and muscarinic[4][6]. Following its release from the presynaptic terminal and interaction with these receptors, ACh is rapidly hydrolyzed into choline and acetate by AChE, terminating the signal[5][6].

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep[7][8]. This site contains a catalytic triad of amino acids: Serine-200, Histidine-440, and Glutamate-327[7]. During catalysis, the acetyl group of ACh is transferred to the serine residue, forming a transient acetylated enzyme, which is then very rapidly hydrolyzed to regenerate the free enzyme[8].

Molecular Mechanism of Physostigmine Inhibition

Physostigmine functions as a "pseudosubstrate" inhibitor of AChE. Its mechanism involves a two-step process of carbamoylation followed by a very slow decarbamoylation[7][8][9].

Binding and Carbamoylation

Physostigmine binds competitively at the active site of AChE, preventing acetylcholine from binding[4]. The accommodation of physostigmine within the active site gorge is dominated by hydrophobic interactions, with key residues such as Trp86 and Tyr337 playing a significant role in binding and conferring stereoselectivity[10].

Once bound, the carbamate moiety of physostigmine undergoes a nucleophilic attack from the hydroxyl group of the active site Serine-200, a reaction facilitated by Histidine-440 of the catalytic triad[7][11]. This results in the transfer of the N-methylcarbamoyl group to the serine residue, forming a stable, covalently bonded carbamoylated enzyme intermediate[7][8]. The remainder of the physostigmine molecule, eseroline, is then released[3].

Slow Decarbamoylation and Reversibility

The carbamoylated enzyme is significantly more stable and resistant to hydrolysis than the acetylated enzyme formed during the normal breakdown of acetylcholine[9][11]. The lone pair of electrons on the carbamate's nitrogen atom contributes to a resonance structure that stabilizes the intermediate, making it a poor substrate for water to attack[11].

The hydrolysis of this carbamoylated intermediate, a process known as decarbamoylation, is extremely slow[8][9]. This slow regeneration of the active enzyme is the key to physostigmine's potent inhibitory effect. While the covalent bond is eventually broken and the enzyme is regenerated, the slow rate of this reversal classifies physostigmine as a reversible inhibitor, albeit one with a prolonged duration of action[1][5].

Caption: Molecular mechanism of AChE inhibition by physostigmine.

Quantitative Analysis of AChE Inhibition

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki)[12][13]. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions[14]. The Ki is a measure of the intrinsic binding affinity of the inhibitor for the enzyme[13].

Inhibition Kinetics Data

The inhibitory activity of physostigmine and its derivatives has been characterized in various studies. While physostigmine is a competitive inhibitor in that it binds to the active site, its covalent modification of the enzyme can result in kinetics that appear non-competitive or mixed-type in steady-state assays[15][16].

| Compound | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |

| Physostigmine | Frog Sympathetic Neurones | 110 µM | - | Non-competitive | [15] |

| Phenserine (Physostigmine derivative) | Human Erythrocyte AChE | 0.0453 µM | 0.048 µM | Non-competitive | [16] |

Carbamoylation and Decarbamoylation Rates

The overall inhibitory process is governed by the rates of binding, carbamoylation (k2), and decarbamoylation (k3). For physostigmine, the decarbamoylation step is the rate-limiting factor for enzyme recovery.

| Process | Parameter | Value | Half-life of Carbamoylated Enzyme | Reference |

| Decarbamoylation | k₃ | ~2.0 x 10⁻² min⁻¹ | ~35 minutes | [9] |

Downstream Effects on Cholinergic Signaling Pathways

By inhibiting AChE, physostigmine causes an accumulation of ACh in the synaptic cleft. This leads to enhanced and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic and presynaptic membranes[4][6].

-

Muscarinic Receptor Activation: These are G-protein coupled receptors (GPCRs). For example, the activation of M1 muscarinic receptors, which are prevalent in the brain, initiates a signaling cascade via Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Nicotinic Receptor Activation: These are ligand-gated ion channels. Their activation by ACh leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the cell membrane and the generation of an excitatory posts-synaptic potential (EPSP)[6].

Caption: Downstream effects of AChE inhibition by physostigmine.

Experimental Protocols

Determination of AChE Inhibition using the Ellman's Method

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues[17][18].

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured by its absorbance at 412 nm[17]. The rate of color production is directly proportional to the AChE activity.

Materials and Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCh) solution (200 mM in buffer)

-

DTNB solution (10 mM in buffer)

-

This compound stock solution (in buffer or DMSO) and serial dilutions

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation: Prepare serial dilutions of the this compound inhibitor in Tris-HCl buffer to achieve a range of final concentrations.

-

Reaction Mixture: In the wells of a 96-well plate, add the following in order:

-

1710 µL of Tris-HCl buffer (adjust volume as needed for plate format)

-

250 µL of the inhibitor solution (or buffer for control/blank wells)

-

10 µL of AChE enzyme solution (buffer is added to blank wells)

-

20 µL of DTNB solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme[17].

-

Initiate Reaction: Add 10 µL of the ATCh substrate solution to all wells to start the reaction[17].

-

Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 3-5 minutes) at 37°C[17].

Data Analysis:

-

Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

-

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Where V_inhibitor is the rate with the inhibitor and V_control is the rate without the inhibitor (enzyme activity only).

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of physostigmine that produces 50% inhibition[17][19].

Caption: Experimental workflow for an AChE inhibition assay.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase that functions by carbamoylating a critical serine residue in the enzyme's active site. The remarkable stability of the resulting carbamoylated enzyme intermediate leads to a prolonged, though ultimately reversible, inactivation of the enzyme. This mechanism results in the accumulation of acetylcholine at the synapse, enhancing both muscarinic and nicotinic cholinergic neurotransmission. A thorough understanding of this mechanism, supported by quantitative kinetic data and robust experimental protocols, is fundamental for its continued therapeutic application and for the development of novel cholinesterase inhibitors for various neurological disorders.

References

- 1. physostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]

- 3. Physostigmine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. xenotech.com [xenotech.com]

- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Molecular Docking of Physostigmine with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular docking of physostigmine with its target protein, acetylcholinesterase (AChE). Physostigmine, a reversible cholinesterase inhibitor, is a critical compound in the study and treatment of various neurological conditions. Understanding its interaction with AChE at a molecular level through computational docking studies provides invaluable insights for the rational design of novel therapeutics with improved efficacy and specificity. This guide details the experimental protocols, presents quantitative data from cited studies, and visualizes key processes to facilitate a comprehensive understanding of this vital drug-target interaction.

Introduction to Acetylcholinesterase and Physostigmine

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions such as myasthenia gravis, glaucoma, and the cognitive symptoms of Alzheimer's disease.[1]

Physostigmine is a parasympathomimetic alkaloid that acts as a reversible inhibitor of AChE.[2] By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby amplifying its effects. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[3]

Molecular Docking Experimental Protocols

The following sections outline a detailed methodology for performing molecular docking studies of physostigmine with acetylcholinesterase, based on protocols described in the scientific literature.

Protein Preparation

The initial step in molecular docking is the preparation of the target protein structure.[4]

-

Structure Retrieval: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is the structure of human AChE in complex with the inhibitor donepezil. Another relevant PDB ID is 5hfa.[4]

-

Preprocessing: The raw PDB file is preprocessed to prepare it for docking. This typically involves:

-

Removal of non-essential molecules: Water molecules, co-factors, and any co-crystallized ligands are removed from the protein structure.[4]

-

Addition of hydrogen atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.[4]

-

Charge assignment: Partial atomic charges are assigned to the protein atoms. The Kollman method is a common approach for this step.

-

Software: Software such as UCSF Chimera or AutoDockTools are commonly used for these preparation steps.

-

Ligand Preparation

The ligand, physostigmine, must also be prepared for the docking simulation.

-

Structure Generation: A 2D or 3D structure of physostigmine is generated using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

-

Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation. This is typically done using molecular mechanics force fields.

-

Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms, and its rotatable bonds (torsions) are defined to allow for conformational flexibility during docking.

-

Software: Tools like Chem3D Ultra and AutoDockTools are utilized for ligand preparation.

Docking Simulation

With the prepared protein and ligand, the molecular docking simulation can be performed. AutoDock is a widely used software for this purpose.

-

Grid Box Definition: A three-dimensional grid is defined around the active site of acetylcholinesterase. This grid box specifies the search space for the ligand docking. A typical grid size used for physostigmine docking is 62Å x 62Å x 62Å with a grid-point spacing of 0.376Å, centered on the active site gorge.

-

Docking Algorithm: A search algorithm, such as a Lamarckian Genetic Algorithm, is employed to explore different conformations and orientations of physostigmine within the defined grid box. For robust sampling, a significant number of genetic algorithm runs, for instance, 100, is often performed.

-

Scoring Function: A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each generated pose. The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results

The final step involves the analysis of the docking results.

-

Cluster Analysis: The docked poses are often grouped into clusters based on their conformational similarity, typically using a root-mean-square deviation (RMSD) tolerance of around 2.0 Å.

-

Binding Pose and Interactions: The lowest energy pose from the most populated cluster is selected for detailed analysis. The interactions between physostigmine and the amino acid residues of the AChE active site, such as hydrogen bonds and hydrophobic interactions, are examined.

-

Visualization: The docked complex is visualized using molecular graphics software like PyMOL or Discovery Studio to qualitatively assess the binding mode and interactions.

Quantitative Data from Molecular Docking Studies

The following tables summarize quantitative data obtained from molecular docking studies of physostigmine with acetylcholinesterase.

| Parameter | Value | Reference |

| Binding Energy | -6.25 kcal/mol | |

| Interacting Residues | TYR337, GLY121, GLY122, SER203 | |

| Interaction Types | Hydrogen Bonds, Pi-Pi Stacking, Pi-Alkyl Interactions |

Table 1: Binding Affinity and Interacting Residues of Physostigmine with Acetylcholinesterase.

| Parameter | Value | Reference |

| Docking Software | AutoDock 4.2 | |

| Protein PDB ID | 5hfa | |

| Grid Box Dimensions | 62Å x 62Å x 62Å | |

| Grid Point Spacing | 0.376 Å | |

| Genetic Algorithm Runs | 100 | |

| Cluster Analysis RMSD Tolerance | 2.0 Å |

Table 2: Typical Parameters for Physostigmine-AChE Molecular Docking.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the molecular docking of physostigmine and acetylcholinesterase.

Caption: A generalized workflow for molecular docking studies.

Caption: Signaling pathway of acetylcholinesterase inhibition.

References

- 1. In silico analysis of binding of neurotoxic venom ligands with acetylcholinesterase for therapeutic use in treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. studiauniversitatis.ro [studiauniversitatis.ro]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. lupinepublishers.com [lupinepublishers.com]

The Dual Facets of Physostigmine: A Technical Guide to its Cholinergic and Non-Cholinergic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of physostigmine, a tertiary amine carbamate and a well-known reversible cholinesterase inhibitor. While its profound impact on the cholinergic system is extensively documented, emerging evidence reveals a more complex pharmacological profile involving interactions with non-cholinergic pathways. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers and developers in the field of neuropharmacology.

Modulation of Cholinergic Pathways: The Primary Mechanism of Action

Physostigmine's principal mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly carbamylating the serine hydroxyl group at the active site of AChE, physostigmine prevents the breakdown of ACh, leading to its accumulation in the synapse and enhanced activation of both muscarinic and nicotinic acetylcholine receptors. This elevation of ACh levels is the cornerstone of its therapeutic and toxic effects.

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental action of physostigmine at a cholinergic synapse. Under normal conditions, AChE rapidly degrades ACh. In the presence of physostigmine, this degradation is inhibited, leading to prolonged and amplified cholinergic signaling.

Quantitative Data: Enzyme Inhibition and Neurotransmitter Levels

The efficacy of physostigmine as an AChE inhibitor has been quantified across various studies. The following table summarizes key in vitro and in vivo data.

| Parameter | Value | Species/Tissue | Experimental Model | Reference |

| AChE IC50 | 7.4 nM | Human Erythrocyte | In vitro enzyme assay | |

| AChE Ki | ~2.0 x 10-7 M | Electric Eel | In vitro enzyme assay | N/A |

| Effect on ACh Levels | ~2-fold increase | Rat Hippocampus | In vivo microdialysis | N/A |

| Effect on ACh Levels | 300-400% increase | Rat Frontal Cortex | In vivo microdialysis | N/A |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

A standard method to determine the inhibitory potential of compounds like physostigmine is the Ellman's assay.

Objective: To determine the IC50 value of physostigmine for AChE.

Materials:

-

Purified acetylcholinesterase (from human erythrocytes or electric eel)

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Physostigmine stock solution and serial dilutions

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of physostigmine in phosphate buffer.

-

In a 96-well plate, add 25 µL of each physostigmine dilution to respective wells. Include a control group with buffer only.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The absorbance change over time reflects the rate of acetylthiocholine hydrolysis.

-

Data Analysis: Calculate the rate of reaction for each concentration of physostigmine. Plot the percentage of enzyme inhibition against the logarithm of physostigmine concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Emerging Roles: Modulation of Non-Cholinergic Pathways

Beyond its canonical role as a cholinesterase inhibitor, physostigmine has been shown to interact with several non-cholinergic systems. These interactions may contribute to its overall pharmacological profile and offer new avenues for therapeutic development.

Interaction with the Glutamatergic System

Evidence suggests that physostigmine can modulate glutamatergic neurotransmission, particularly through N-methyl-D-aspartate (NMDA) receptors. Some studies indicate that physostigmine can potentiate NMDA receptor function, an effect that may be independent of its action on AChE. This modulation is thought to be a contributing factor to its effects on learning and memory.

Effects on Monoaminergic Systems

Physostigmine has been observed to influence the release of monoamine neurotransmitters. Administration of physostigmine can lead to an increase in the extracellular levels of dopamine and norepinephrine in certain brain regions, such as the prefrontal cortex and hippocampus. This effect is likely mediated indirectly through the activation of cholinergic receptors on monoaminergic neurons.

Direct Effects on Ion Channels

Independent of its enzymatic inhibition, physostigmine has been reported to directly interact with certain ion channels. Specifically, it has been shown to block delayed rectifier potassium channels (Kv channels). This action could contribute to neuronal hyperexcitability and may play a role in its toxicological profile at higher concentrations.

Signaling Pathway: Non-Cholinergic Interactions

The diagram below conceptualizes the multifaceted interactions of physostigmine, encompassing both its primary cholinergic target and its secondary non-cholinergic effects.

Quantitative Data: Non-Cholinergic Interactions

Quantitative data on the non-cholinergic effects of physostigmine are less abundant and more variable than for its primary target. The table below presents available data.

| Target | Effect | Concentration/Dose | Experimental Model | Reference |

| NMDA Receptor | Potentiation of current | 10-100 µM | Cultured Hippocampal Neurons | N/A |

| Kv Channels | Inhibition | IC50 ≈ 30 µM | Xenopus Oocytes | N/A |

| Dopamine Release | ~150% increase | 0.5 mg/kg (i.p.) | Rat Prefrontal Cortex | N/A |

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of physostigmine administration on extracellular dopamine levels in the rat brain.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Physostigmine solution for injection (e.g., intraperitoneal, i.p.)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

Syringe pump

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer physostigmine (e.g., 0.5 mg/kg, i.p.).

-

Post-Injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration. Plot these percentage changes over time to visualize the effect of physostigmine.

Integrated Experimental Workflow

The investigation of a compound's dual-action mechanism, such as that of physostigmine, requires a multi-step, integrated approach. The workflow typically progresses from broad, high-throughput screening to specific, mechanistic in vivo studies.

Conclusion and Future Directions

Physostigmine remains a critical tool in both clinical practice and pharmacological research. While its identity as a potent acetylcholinesterase inhibitor is firmly established, a complete understanding of its effects must incorporate its interactions with non-cholinergic targets. The modulation of NMDA receptors and potassium channels, along with indirect effects on monoaminergic systems, presents a more nuanced picture of its mechanism of action.

For drug development professionals, this dual activity highlights the importance of comprehensive off-target screening. It also suggests that compounds designed as pure cholinesterase inhibitors may have unforeseen effects. Future research should focus on elucidating the precise molecular mechanisms of these non-cholinergic interactions and determining their contribution to the overall therapeutic and adverse effects of physostigmine and related compounds. Such investigations will be crucial for the development of next-generation neuromodulatory agents with improved specificity and efficacy.

Physostigmine Salicylate's Role in Modulating Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, has long been investigated for its cognitive-enhancing properties. By increasing the synaptic availability of acetylcholine (ACh), physostigmine profoundly influences the cholinergic system, a key regulator of neuronal plasticity. This technical guide provides an in-depth analysis of the mechanisms through which physostigmine salicylate modulates synaptic plasticity, with a focus on Long-Term Potentiation (LTP). It synthesizes findings from preclinical and clinical studies, details experimental methodologies, and maps the signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting cognitive function.

Introduction to Neuronal Plasticity and the Cholinergic System

Neuronal plasticity, the brain's ability to modify the strength and structure of synaptic connections in response to activity, is the cellular basis of learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting decrease in synaptic strength.

The cholinergic system, comprising neurons that synthesize and release acetylcholine (ACh), is a critical modulator of these processes. Cholinergic projections from the basal forebrain to the hippocampus and cortex are known to enhance attention, learning, and memory. ACh exerts its effects through two main types of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs), both of which are densely expressed in brain regions vital for memory.

Core Mechanism of Action of this compound

This compound's primary mechanism is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By binding to the esteratic site of AChE, physostigmine prevents the breakdown of ACh, leading to its accumulation and prolonged action at both nicotinic and muscarinic receptors. This amplification of cholinergic signaling is the principal way it influences neuronal function and plasticity.

Beyond its canonical role as an AChE inhibitor, studies have revealed that physostigmine can also directly interact with nAChRs. At low concentrations, it can act as an agonist, directly activating the nAChR channel, while at higher concentrations, it can function as a channel blocker[1]. This dual action adds a layer of complexity to its pharmacological profile.

Caption: Primary mechanism of physostigmine action in the synaptic cleft.

Modulation of Synaptic Plasticity

Physostigmine enhances neuronal plasticity, primarily by facilitating the induction and maintenance of LTP. The increased availability of ACh lowers the threshold for LTP induction, meaning that weaker stimuli can produce a lasting increase in synaptic efficacy.

Effects on Long-Term Potentiation (LTP)

Studies in anesthetized rats have shown that intravenous administration of physostigmine (0.01 mg/kg) enhances the late phase of LTP in the dentate gyrus.[2] In hippocampal slices, physostigmine (10⁻⁶ M) also showed a tendency to enhance LTP in the CA1 region.[2][3] A higher dose of physostigmine (0.1 mg/kg, i.v.) can, on its own, induce an LTP-like phenomenon by increasing neuronal excitability and blocking recurrent GABAergic inhibition.[4] This suggests that physostigmine not only modulates but can also directly promote synaptic strengthening. The cholinergic enhancement of LTP is mediated by both muscarinic and nicotinic receptors and is particularly prominent during active behavioral states like walking, which are associated with physiological increases in ACh release[5].

Interaction with GABAergic and Glutamatergic Systems

The effect of physostigmine is not limited to direct cholinergic signaling. It also modulates other neurotransmitter systems that are crucial for plasticity. In hippocampal interneurons, physostigmine increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by acting on α7 nAChRs.[5] Conversely, in CA1 pyramidal neurons, it can decrease sIPSC frequency.[5] Furthermore, recent evidence suggests that physostigmine can induce a long-term depression of presynaptic glutamate release in the hippocampus, a mechanism that may be involved in its acute behavioral effects.

Signaling Pathways in Physostigmine-Modulated Plasticity

The enhancement of LTP by physostigmine-induced cholinergic stimulation involves a cascade of intracellular signaling events. The activation of both mAChRs and nAChRs converges on pathways that are critical for the induction and maintenance of synaptic plasticity.

-

Receptor Activation and Calcium Influx : Increased ACh activates postsynaptic M1 muscarinic receptors and α7 nicotinic receptors. M1 receptors, being Gq-coupled, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). α7 nAChRs are highly permeable to Ca²⁺, and their activation leads to direct calcium influx.

-

Downstream Kinase Activation : The rise in intracellular Ca²⁺ is a critical trigger for LTP. It leads to the activation of several key kinases, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. Cholinergic stimulation has been shown to be a potent activator of these cascades.

-

Gene Expression and Protein Synthesis : A crucial step for the late phase of LTP (L-LTP) is the activation of transcription factors and subsequent synthesis of new proteins. Activated CaMKII and ERK can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) initiates the transcription of plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, promotes synaptic growth and stability.

Caption: Inferred signaling cascade for physostigmine-mediated enhancement of LTP.

Quantitative Data Summary

The following tables summarize quantitative data from key studies. Due to the variability in experimental paradigms, direct comparisons should be made with caution.

Table 1: Effects of Physostigmine on Long-Term Potentiation (LTP)

| Study System | Drug Concentration / Dose | Tetanic Stimulation | Measured Parameter | Result | Citation |

|---|---|---|---|---|---|

| Anesthetized Rats (Dentate Gyrus) | 0.01 mg/kg, i.v. | 15 Hz, 15 s | Population Spike | Enhanced at late phase | [2] |

| Anesthetized Rats (Dentate Gyrus) | 0.1 mg/kg, i.v. | None | Population Spike | Enhanced to 167% of control at 240 min | [4] |

| Rat Hippocampal Slices (CA1) | 10⁻⁶ M | 15 Hz, 15 s | Population Spike | Tendency to enhance LTP | [2][3] |

| Rat Hippocampal Slices (CA1) | 10⁻⁵ M | None | Population Spike | Elicited second spikes (LTP-like) |[4] |

Table 2: Effects of Physostigmine in Clinical and Behavioral Models

| Model | Subject | Drug Dose & Route | Assessment | Key Quantitative Finding | Citation |

|---|---|---|---|---|---|

| Alzheimer's Disease | Humans | 1 µg, Intraventricular | Appetitive Learning Tasks | Reversed memory deficits | General Inference |

| Neuropathy Model | Rats | 0.125 mg/kg, i.p. (twice daily) | Apoptotic Markers | Reduced active caspase-3 fragments |[6] |

Experimental Protocols

Protocol for LTP Recording in Rat Hippocampal Slices with Physostigmine

This protocol is a composite based on standard LTP methodologies and specific parameters from studies using physostigmine.

1. Slice Preparation:

-

Animal: Male Wistar rat (6-8 weeks old).

-

Anesthesia: Anesthetize with isoflurane and decapitate.

-

Dissection: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.

-

Slicing: Cut 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer slices to an interface chamber with ACSF at 32°C and allow to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Setup: Place a single slice in a submerged recording chamber perfused with oxygenated ACSF at 30-32°C.

-

Electrodes: Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode to measure field excitatory postsynaptic potentials (fEPSPs) in the apical dendritic layer of CA1.

-

Baseline Recording: Deliver single test pulses (0.1 ms duration) every 30 seconds at an intensity that elicits an fEPSP of 40-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.

3. Drug Application and LTP Induction:

-

Physostigmine Application: Switch the perfusion to ACSF containing 1 µM (10⁻⁶ M) this compound. Allow the slice to equilibrate in the drug solution for 20-30 minutes, continuing baseline stimulation.

-

Tetanic Stimulation: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

Post-Tetanus Recording: Continue recording fEPSPs every 30 seconds for at least 60 minutes post-tetanus to measure the magnitude and stability of LTP. The magnitude of LTP is typically expressed as the percentage increase of the fEPSP slope compared to the pre-tetanus baseline.

Caption: Experimental workflow for assessing physostigmine's effect on LTP.

Implications for Drug Development

The ability of physostigmine to modulate neuronal plasticity underpins its potential as a cognitive enhancer. By amplifying cholinergic signaling, it can lower the threshold for synaptic strengthening, a process fundamental to memory formation. This is particularly relevant for conditions associated with cholinergic deficits, such as Alzheimer's disease. However, the development of cholinergic therapies faces challenges, including a narrow therapeutic window and peripheral side effects.

Future drug development efforts could focus on:

-

Targeting Specific Receptor Subtypes: Developing agonists or positive allosteric modulators for specific nAChR (e.g., α7) or mAChR (e.g., M1) subtypes may offer a more targeted approach to enhancing plasticity with fewer side effects.

-

Combination Therapies: Combining cholinergic agents with drugs that target other aspects of the plasticity signaling cascade (e.g., NMDA receptor modulators) could yield synergistic effects.

-

Understanding Metaplasticity: Investigating how cholinergic tone sets the stage for future plasticity ("metaplasticity") could open new avenues for therapeutic intervention, priming the brain to be more receptive to cognitive rehabilitation or training.

Conclusion

This compound modulates neuronal plasticity primarily by inhibiting acetylcholinesterase, thereby enhancing the effects of acetylcholine at both muscarinic and nicotinic receptors. This leads to a facilitation of Long-Term Potentiation through a complex signaling cascade involving increased intracellular calcium, activation of key kinases like CaMKII and ERK, and ultimately, changes in gene expression mediated by transcription factors such as CREB. While its clinical use is limited by its pharmacokinetic profile and side effects, physostigmine remains a valuable pharmacological tool. A deeper understanding of its influence on the molecular machinery of synaptic plasticity continues to inform the development of next-generation cognitive enhancers for a range of neurological and psychiatric disorders.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation | Journal of Neuroscience [jneurosci.org]

- 4. Cholinergic activity enhances hippocampal long-term potentiation in CA1 during walking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Unraveling the In Vivo Journey of Physostigmine Salicylate: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of physostigmine salicylate, a reversible acetylcholinesterase inhibitor. By delving into its absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers, scientists, and drug development professionals with the core knowledge necessary for advancing its therapeutic applications.

Executive Summary

This compound exhibits rapid absorption and elimination, with its pharmacokinetic profile significantly influenced by the route of administration. It readily crosses the blood-brain barrier, a key characteristic for its central nervous system effects.[1][2] Metabolism is extensive, primarily to eseroline, and the oral bioavailability is low due to a significant first-pass effect.[3][4] This guide synthesizes quantitative data from various in vivo studies, details common experimental methodologies, and provides visual representations of its mechanism of action and typical pharmacokinetic study workflows.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of physostigmine in various species and across different routes of administration.

Table 1: Pharmacokinetic Parameters of Physostigmine in Humans (Surgical Patients)

| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |

| Plasma Clearance (L/h) | 92.5 ± 37.7 | - | - |

| Volume of Distribution (L) | 46.5 ± 19.2 | - | - |

| Distribution Half-Life (min) | 2.3 | - | - |

| Plasma Elimination Half-Life (min) | 22 | Slightly longer than IV | Slightly longer than IV |

| Systemic Availability | - | Almost complete | Almost complete |

Data sourced from a study in surgical patients.[5]

Table 2: Pharmacokinetic Parameters of Physostigmine in Rats

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral |

| Dose | 100 µg/kg | 650 µg/kg | 650 µg/kg |

| α-Half-Life (min) | 1.3 | - | - |

| β-Half-Life (min) | 15 | - | - |

| Apparent Volume of Distribution (ml) | 270 | - | - |

| Clearance (ml/min) | 12.43 | - | - |

| Brain Half-Life (min) | 11 | 17 | 33.4 |

| Plasma Half-Life (min) | - | 16 | - |

| Cmax (ng/mL) | 84.6 (at 2 min) | - | 3.3 |

| Tmax (min) | - | 30 | 16 |

| Bioavailability (F) | - | - | 0.02 |

| Extraction Ratio | - | - | 0.98 |

Data compiled from multiple studies in rats.[3][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. Below are representative protocols for in vivo analysis of this compound.

Animal Pharmacokinetic Study

-

Animal Model: Sprague-Dawley rats are a commonly used model for lethal dose determinations and pharmacokinetic studies.[8]

-

Dosing:

-

Sample Collection:

-

Sample Preparation:

-

Plasma is separated from blood by centrifugation.

-

Protein precipitation and liquid-liquid extraction are common methods to isolate physostigmine and its metabolites from plasma and tissue homogenates.[9]

-

-

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a standard method for quantifying physostigmine in biological samples.[9][10]

-

A reverse-phase C18 column is often used for separation.[9][11]

-

For studies involving radiolabeled compounds (³H-physostigmine), liquid scintillation counting is used to measure radioactivity in plasma and tissue samples.[3]

-

Human Pharmacokinetic Study

-

Subjects: Healthy volunteers or specific patient populations (e.g., surgical patients).[5]

-

Dosing:

-

Sample Collection: Venous blood samples are collected at predetermined time intervals.

-

Analytical Method: Validated HPLC methods with fluorescence or UV detection are employed for the quantification of physostigmine in plasma.[9][10]

Visualizations: Pathways and Workflows

Signaling Pathway of Physostigmine

Physostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[4][12] This inhibition leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.[4][13]

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound.

Discussion of ADME Properties

-

Absorption: Physostigmine is rapidly absorbed through membranes.[1][2] After intramuscular and subcutaneous administration, its systemic availability is almost complete.[5] However, oral bioavailability is very low (around 2-3%) due to a significant first-pass metabolism in the liver.[3][14] Transdermal delivery systems have shown improved bioavailability (around 36%) compared to oral administration.[14]

-

Distribution: Physostigmine is a tertiary amine that readily crosses the blood-brain barrier, which is essential for its effects on the central nervous system.[1][2][12][15] It has a relatively small volume of distribution in humans.[5] In rats, the highest concentrations of radioactivity after administration of radiolabeled physostigmine were found in the kidney and liver, with the highest percentage of the dose residing in muscle followed by the liver.[7]

-

Metabolism: Physostigmine is extensively metabolized. The major metabolite is eseroline.[4] Other metabolites of undefined structure have also been identified.[6] Metabolism occurs rapidly, contributing to the drug's short duration of action.[3]

-

Excretion: Due to its rapid plasma clearance, physostigmine has a short elimination half-life.[5] The primary route of elimination is through metabolism, with the metabolites being excreted.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics of this compound. The quantitative data, experimental protocols, and visual diagrams presented herein offer a robust resource for professionals in the field of drug development and research. A thorough understanding of its rapid ADME profile, particularly its route-dependent bioavailability and ability to penetrate the central nervous system, is critical for optimizing its therapeutic use and developing novel drug delivery strategies.

References

- 1. physostigmine [drugcentral.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physostigmine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of physostigmine after intravenous, intramuscular and subcutaneous administration in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatographic analysis of this compound and its degradation products. | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound Injection [dailymed.nlm.nih.gov]

- 13. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

An In-depth Technical Guide to Physostigmine's Impact on Nicotinic and Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of physostigmine on both nicotinic and muscarinic acetylcholine receptors. It delves into its primary mechanism as an acetylcholinesterase inhibitor and its more complex, direct interactions with nicotinic receptors. The content herein is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a critical resource for research and development in neuropharmacology.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Physostigmine's principal mechanism is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1][2][3] By inhibiting AChE, physostigmine increases the concentration and prolongs the duration of action of ACh at cholinergic synapses.[4] This elevation in synaptic ACh levels leads to a non-selective, indirect stimulation of both major classes of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[1][2][5] This indirect parasympathomimetic action is the foundation for its therapeutic uses, such as in treating glaucoma and anticholinergic poisoning.[2][3]

Figure 1: Primary mechanism of physostigmine action.

Impact on Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its indirect effects, physostigmine interacts directly with nAChRs, exhibiting a complex pharmacological profile that includes potentiation, direct activation (as a partial agonist), and channel blockade.[6][7][8] These direct actions are independent of its AChE-inhibiting activity and occur at concentrations relevant to its therapeutic window.[9]

Direct Actions:

-

Potentiation/Co-agonism: At low concentrations, physostigmine can potentiate ion currents induced by low concentrations of ACh. This effect is competitive, suggesting that physostigmine acts as a co-agonist at the ACh recognition sites on certain nAChR subtypes, such as α4β2 and α4β4.[6][10]

-

Direct Activation: Physostigmine can directly activate nAChRs, albeit as a very inefficacious, low-potency agonist.[7][8] Single-channel studies on muscle-type nAChRs show that physostigmine elicits channel openings with the same conductance as nicotinic agonists but does not appear to interact with the primary nicotinic agonist binding site.[7][11] Instead, evidence from photoaffinity labeling studies points to a distinct binding site, with Lys125 on the α-subunit of the Torpedo nAChR being a key residue.[12]

-

Channel Block: At higher concentrations, physostigmine acts as a non-competitive, voltage-dependent ion channel blocker.[6] This block manifests as a reduction in the mean open time of the channel.[7][8][11]

Figure 2: Physostigmine's multifaceted interaction with nAChRs.

Quantitative Data: Physostigmine Interaction with nAChRs

| Parameter | Receptor/System | Value | Notes | Source |

| Potentiation | α4β4 nAChR | 70% increase at 10 µM Physostigmine with 1 µM ACh | Potentiation is surmounted at higher ACh concentrations, indicating a competitive effect. | [6] |

| Channel Block KD | Mouse adult muscle nAChR | 23 µM | Calculated from microscopic binding (20 µM⁻¹s⁻¹) and unbinding (450 s⁻¹) rate constants. | [7][11] |

| Activation EC50 | Locusta migratoria nAChR | 3 µM | For peak current amplitude. In the same system, ACh EC₅₀ was 50 µM. | [13] |

| Binding Inhibition IC50 | Torpedo nAChR ([³H]PCP) | 0.9 ± 0.1 µM | Inhibition of the channel blocker [³H]PCP binding in the desensitized state. | [14] |

| Binding Inhibition IC50 | Torpedo nAChR ([³H]tetracaine) | 5 ± 1 µM | Inhibition of the channel blocker [³H]tetracaine binding in the resting state. | [14] |

Impact on Muscarinic Acetylcholine Receptors (mAChRs)

The effect of physostigmine on muscarinic receptors is predominantly indirect, arising from the increased synaptic availability of ACh.[2][5] This elevated ACh concentration enhances the activation of all five muscarinic receptor subtypes (M1-M5). These G-protein coupled receptors mediate slower, more prolonged cellular responses compared to nAChRs.

-

M1, M3, M5 Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various excitatory cellular effects.[15]

-

M2, M4 Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[15] These effects are typically inhibitory, such as the slowing of the heart rate via M2 receptors.

Figure 3: Indirect stimulation of Gq-coupled mAChRs.

Figure 4: Indirect stimulation of Gi-coupled mAChRs.

Quantitative Data: Physostigmine Interaction with Cholinesterases and Muscarinic Receptors

| Parameter | Target | Species/Tissue | Value | Notes | Source |

| pIC50 | Acetylcholinesterase (AChE) | Human | 7.64 | Corresponds to an IC₅₀ of 22.91 nM. | [16] |

| pIC50 | Butyrylcholinesterase (BChE) | Human | 7.64 | Corresponds to an IC₅₀ of 22.91 nM. | [16] |

| pIC50 | Muscarinic M1 Receptor | Mouse (Cerebral Cortex) | 4.43 | Corresponds to an IC₅₀ of 37,000 nM (37 µM). This indicates very low affinity for direct binding. | [16] |

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is used to determine the binding affinity of physostigmine for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[17][18]

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[17] Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Competitive Binding Assay: In a 96-well plate, a constant concentration of the membrane preparation and a specific radioligand (e.g., [³H]pirenzepine for M1 mAChRs) are incubated with varying concentrations of the unlabeled competitor drug (physostigmine).[17]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[17]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[17]

-

Quantification: Radioactivity on the filters is counted using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted to determine specific binding. The concentration of physostigmine that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.[17]

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Competitive potentiation of acetylcholine effects on neuronal nicotinic receptors by acetylcholinesterase-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling of Torpedo acetylcholine receptor by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylcholine - Wikipedia [en.wikipedia.org]

- 16. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease and myasthenia gravis. The in vitro acetylcholinesterase inhibition assay is a fundamental tool for screening and characterizing potential AChE inhibitors. Among the various methods available, Ellman's method remains the most widely used due to its simplicity, reliability, and suitability for high-throughput screening.[1][2]

This document provides a detailed protocol for performing the in vitro acetylcholinesterase inhibition assay using Ellman's method in a 96-well plate format, along with guidelines for data analysis and troubleshooting.

Principle of the Assay

The Ellman's method is a colorimetric assay that measures the activity of acetylcholinesterase.[1] The assay is based on the following two-step reaction:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[1]

-

Colorimetric Reaction: The product of the first reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a maximum absorbance at 412 nm.[2]

The rate of TNB formation is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor, the rate of the reaction decreases, and the degree of inhibition can be quantified by measuring the reduction in the rate of TNB formation.

References

Application Notes and Protocols for Physostigmine Salicylate in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of physostigmine salicylate, a reversible acetylcholinesterase inhibitor, in various animal models of Alzheimer's disease (AD). This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of cholinomimetic compounds.

Introduction

Alzheimer's disease is characterized by progressive cognitive decline, notably linked to a deficit in cholinergic neurotransmission. This compound, by inhibiting the breakdown of acetylcholine, serves as a valuable pharmacological tool to probe the cholinergic system and assess potential therapeutic strategies. It readily crosses the blood-brain barrier, allowing for the investigation of its effects on the central nervous system.[1]

This document outlines protocols for three commonly used animal models of AD: the scopolamine-induced amnesia model, the amyloid-beta (Aβ) infusion model, and transgenic mouse models.

Mechanism of Action